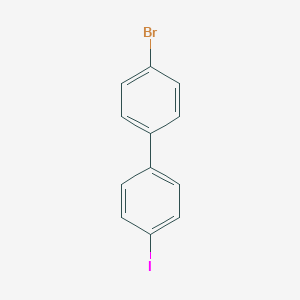

4-Bromo-4'-iodobiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrI/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOAJJWBCSUGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447855 | |

| Record name | 4-Bromo-4'-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105946-82-5 | |

| Record name | 4-Bromo-4'-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-4'-iodobiphenyl CAS number 105946-82-5 properties

An In-depth Technical Guide to 4-Bromo-4'-iodobiphenyl (CAS Number: 105946-82-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound. It is intended to serve as a valuable resource for professionals in organic synthesis, materials science, and medicinal chemistry.

Core Properties and Data

This compound is a dihalogenated aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its utility is largely defined by the differential reactivity of its carbon-iodine and carbon-bromine bonds, which allows for selective and sequential chemical transformations.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 105946-82-5 | [1][2] |

| Molecular Formula | C₁₂H₈BrI | [1][3] |

| Molecular Weight | 359.00 g/mol | [1][3] |

| Appearance | Off-white solid/crystalline powder | [1] |

| Melting Point | 175 - 179 °C | [1] |

| Boiling Point | 369.3 °C at 760 mmHg | |

| Purity | ≥ 99% (HPLC) | [1] |

Spectroscopic Data

| Spectroscopic Technique | Data Availability | Source(s) |

| ¹³C NMR | Spectrum available | [3] |

| GC-MS | Spectrum available | [3] |

| IR | Vapor Phase IR Spectrum available | [3] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the iodination of 4-bromobiphenyl. A high-yield protocol is described in the literature.[2]

Experimental Protocol:

-

Reaction Setup: In a reaction flask under an argon atmosphere, sequentially add 4-bromobiphenyl (47.0 g, 201.6 mmol), iodine (23.0 g, 90.6 mmol), and disodium hydriodate (9.4 g, 41.2 mmol).[2]

-

Addition of Solvents and Acid: To the reaction mixture, add water (42 mL), acetic acid (360 mL), and sulfuric acid (11 mL).[2]

-

Reaction Conditions: Heat the mixture to 65 °C and stir for 30 minutes. Then, increase the temperature to 90 °C and continue stirring for 6 hours.[2]

-

Work-up and Purification: Upon completion of the reaction, slowly pour the mixture into ice water to precipitate the product. Collect the solid by filtration and wash sequentially with water and methanol. This procedure yields this compound as a white solid (67.0 g, 93% yield).[2]

Caption: Workflow for the synthesis of this compound.

Key Applications and Methodologies

The unique structure of this compound, with two different halogen atoms, makes it a highly valuable intermediate in selective cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This allows for the stepwise and controlled synthesis of complex molecules.

Selective Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective substitution at the iodine position, leaving the bromine atom available for subsequent transformations.[4][5][6]

Experimental Protocol for Selective Mono-Arylation:

-

Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).[5]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[5]

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).[5][6]

-

Solvent Addition and Reaction: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) and stir the reaction mixture at a controlled temperature (e.g., 80-100 °C) for 12-24 hours.[6]

-

Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-4'-aryl-biphenyl.

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Role in Materials Science

This compound is a key precursor in the synthesis of advanced materials, particularly for organic electronics. It is used to create conjugated polymers and oligomers that are essential components of Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[4][7] The biphenyl core contributes to the rigidity and linearity of the resulting molecules, which influences molecular packing and, consequently, the charge transport properties of the material.[7]

Charge Transport in Derived Materials

In organic semiconductors derived from biphenyl units, charge transport typically occurs via a "hopping" mechanism. Charge carriers (electrons or holes) are localized on individual molecules or conjugated segments and move through the material by hopping from one molecule to an adjacent one. The efficiency of this process is highly dependent on the energetic alignment and spatial overlap of the molecular orbitals of neighboring molecules.

Caption: Conceptual diagram of charge (hole) hopping in an organic semiconductor.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the development of pharmaceuticals and advanced functional materials. Its dihalogenated structure with differential reactivity allows for precise and selective synthetic transformations, making it an invaluable tool for researchers and scientists. Understanding its core properties and experimental protocols is essential for leveraging its full potential in innovative research and development.

References

synthesis of 4-Bromo-4'-iodobiphenyl from 4-bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic routes for preparing 4-bromo-4'-iodobiphenyl from 4-bromobiphenyl, a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] The document outlines detailed experimental protocols, quantitative data, and reaction mechanisms to assist researchers in the successful synthesis and purification of this versatile compound.

Introduction

This compound is a di-halogenated biphenyl derivative valued for its unique structure, which allows for selective functionalization at the bromine and iodine positions.[1] This differential reactivity is particularly useful in sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the precise construction of complex molecular architectures.[1] Consequently, this compound serves as a critical building block in the synthesis of organic light-emitting diode (OLED) materials, liquid crystals, and active pharmaceutical ingredients (APIs).[1][2] This guide focuses on the direct electrophilic iodination of 4-bromobiphenyl, a common and efficient method for its preparation.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-bromobiphenyl proceeds via an electrophilic aromatic substitution (SEAr) reaction. Due to the low reactivity of molecular iodine (I2), an oxidizing agent is required to generate a more potent electrophilic iodine species, often represented as "I+".[3] In the methods described, this is achieved through the use of hydrogen peroxide or a combination of acids.

The general mechanism involves three key steps:

-

Generation of the Electrophile: The oxidizing agent reacts with molecular iodine to form a highly electrophilic iodine species.

-

Formation of the Sigma Complex: The electron-rich π-system of the 4-bromobiphenyl ring attacks the electrophilic iodine. The bromine atom is a deactivating but ortho, para-directing group. Due to steric hindrance at the ortho positions, the substitution predominantly occurs at the para position of the unsubstituted phenyl ring. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base in the reaction mixture removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 4-Bromo-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-4'-iodobiphenyl is a halogenated aromatic hydrocarbon featuring a biphenyl core with bromine and iodine substituents at the para positions of the respective phenyl rings.[1] This distinct substitution pattern imparts a high degree of linearity and rigidity to the molecule, making it a valuable building block in the synthesis of advanced functional materials such as polymers and liquid crystals.[2] Understanding the precise molecular structure and geometry of this compound is crucial for predicting its behavior in various applications, from organic electronics to pharmaceutical intermediates. This guide provides a comprehensive overview of the molecular structure of this compound, including its key geometric parameters. In the absence of a publicly available experimental crystal structure, this guide presents data derived from computational modeling and analysis of analogous compounds.

Molecular Structure

The fundamental structure of this compound consists of two benzene rings connected by a single carbon-carbon bond. A bromine atom is attached to the C4 position of one phenyl ring, and an iodine atom is bonded to the C4' position of the other ring. This para-substitution pattern is a key determinant of the molecule's overall linear shape.[2]

The primary determinant of the three-dimensional geometry of biphenyl and its derivatives is the dihedral angle (or torsional angle) between the planes of the two phenyl rings. This angle results from a balance between two opposing effects: steric hindrance between the ortho-hydrogens on adjacent rings, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation. For substituted biphenyls, the nature and size of the substituents also influence this angle.

Molecular Geometry: A Computational Perspective

While a definitive experimental crystal structure for this compound is not publicly available, its molecular geometry can be reliably predicted through computational chemistry methods, such as Density Functional Theory (DFT). These methods have been shown to provide accurate geometric parameters for a wide range of organic molecules.

Based on computational studies of biphenyl and its halogenated derivatives, the key geometric parameters of this compound are summarized in the table below. These values represent an optimized, low-energy conformation of the molecule in the gas phase.

| Parameter | Atom(s) Involved | Typical Computed Value |

| Bond Lengths (Å) | ||

| C-C (inter-ring) | C1-C1' | 1.48 - 1.49 |

| C-C (aromatic) | C-C within phenyl rings | 1.39 - 1.41 |

| C-H (aromatic) | C-H | 1.08 - 1.09 |

| C-Br | C4-Br | 1.89 - 1.91 |

| C-I | C4'-I | 2.08 - 2.10 |

| Bond Angles (°) | ||

| C-C-C (inter-ring) | C2-C1-C1' | ~120 |

| C-C-C (aromatic) | C-C-C within phenyl rings | ~120 |

| C-C-H (aromatic) | C-C-H | ~120 |

| C-C-Br | C3-C4-Br | ~120 |

| C-C-I | C3'-C4'-I | ~120 |

| Dihedral Angle (°) | ||

| Phenyl Ring Twist | C2-C1-C1'-C2' | 40 - 45 |

Note: These values are estimates based on computational studies of biphenyl and similar halogenated derivatives. Actual bond lengths and angles in the solid state may vary slightly due to crystal packing forces.

Key Geometric Features

The most significant feature of this compound's geometry is the non-planar arrangement of the two phenyl rings. The dihedral angle of approximately 40-45 degrees is a compromise that minimizes steric repulsion between the ortho-hydrogen atoms while still allowing for some degree of electronic communication between the rings. The C-Br and C-I bond lengths are consistent with typical values for brominated and iodinated aromatic compounds, respectively. The bond angles within the phenyl rings are expected to be very close to the ideal 120 degrees of a perfect hexagon.

Experimental Methodologies (General)

The determination of the precise molecular geometry of crystalline compounds like this compound is typically achieved through single-crystal X-ray diffraction . This powerful analytical technique involves the following general steps:

-

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern, which is a unique fingerprint of the crystal's internal structure, is recorded.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the positions of all atoms within the crystal lattice. This process yields a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and dihedral angles.

While a specific experimental protocol for this compound is not available, the above represents the standard methodology for such a determination.

Visualizations

The following diagrams illustrate the molecular structure and logical relationships relevant to the geometry of this compound.

Caption: Molecular structure of this compound.

Caption: Factors influencing the dihedral angle.

References

Spectroscopic Profile of 4-Bromo-4'-iodobiphenyl: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-4'-iodobiphenyl (CAS No. 105946-82-5). Aimed at researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, presenting the data in a clear, accessible format.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

| ¹H NMR Data (CDCl₃) | |

| Chemical Shift (ppm) | Description |

| 7.62 | (d, J=8.5 Hz, 2H) |

| 7.51 | (d, J=8.5 Hz, 2H) |

| 7.40 | (d, J=8.5 Hz, 2H) |

| 7.28 | (d, J=8.5 Hz, 2H) |

| ¹³C NMR Data (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 140.4 | C |

| 138.0 | C |

| 132.3 | CH |

| 128.8 | CH |

| 128.4 | CH |

| 122.0 | C |

| 94.0 | C-I |

| IR Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 3080 - 3030 | Aromatic C-H Stretch |

| 1580, 1480, 1380 | Aromatic C=C Stretch |

| 1070, 1000 | C-H in-plane bending |

| 820 | p-substituted benzene C-H out-of-plane bending |

| 1010 | C-Br Stretch |

| ~500 | C-I Stretch |

| Mass Spectrometry (MS) Data | |

| m/z | Relative Intensity (%) |

| 358 | 100 |

| 360 | 97.9 |

| 231 | 40 |

| 152 | 35 |

| 76 | 25 |

Experimental Protocols

The acquisition of the spectroscopic data presented above requires precise experimental procedures. Below are detailed methodologies for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are then acquired on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon-13. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ=0.00). For ¹³C NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the powdered sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded over the range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is then separated on a capillary column and introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating the mass spectrum, providing information about the molecular ion and fragmentation patterns.

Visualization of Experimental Workflow

To illustrate the logical flow of spectroscopic analysis, the following diagram outlines the key steps from sample preparation to data interpretation.

Caption: Workflow for Spectroscopic Analysis.

Solubility Profile of 4-Bromo-4'-iodobiphenyl: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-4'-iodobiphenyl, a key building block in organic synthesis, particularly for the development of pharmaceuticals and advanced materials. Due to the limited availability of direct quantitative solubility data in public literature, this document compiles inferred qualitative solubility information based on its use in synthetic procedures. Furthermore, a detailed, generalized experimental protocol for the accurate determination of the solubility of crystalline organic compounds is provided to empower researchers to ascertain precise values tailored to their specific laboratory conditions. This guide also visualizes a typical experimental workflow where the solubility of this compound is a critical parameter, offering a practical resource for scientists and drug development professionals.

Introduction

This compound is a halogenated aromatic hydrocarbon featuring a biphenyl core with bromine and iodine substituents at the para positions of the respective phenyl rings.[1] This unique structure makes it a versatile intermediate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the differential reactivity of the carbon-bromine and carbon-iodine bonds can be exploited for selective functionalization.[2][3] An understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, including reaction setup, purification, and formulation. This guide aims to provide a foundational understanding of the solubility of this compound and to equip researchers with the methodology to determine its solubility experimentally.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1][4] It has low volatility and is generally odorless.[1]

| Property | Value |

| Molecular Formula | C₁₂H₈BrI |

| Molecular Weight | 359.00 g/mol |

| Melting Point | 175 - 179 °C |

| Appearance | Off-white solid |

Table 1: Physical and chemical properties of this compound.[4][5][6]

Solubility Data

| Solvent | Solvent Class | Inferred Solubility | Rationale / Reference |

| Water | Protic | Insoluble | Described as sparingly soluble in water; used as a wash solvent to precipitate the solid product.[1][7] |

| Methanol | Protic (Alcohol) | Sparingly Soluble | Used as a wash solvent for the precipitated product, suggesting low solubility.[7] |

| Acetic Acid | Protic (Acid) | Soluble | Used as a solvent in a synthetic procedure.[7] |

| Dioxane | Ether | Soluble | Commonly used as a solvent in Suzuki-Miyaura coupling reactions involving similar aryl halides.[8] |

| Tetrahydrofuran (THF) | Ether | Likely Soluble | A common solvent for Suzuki-Miyaura reactions.[9] |

| Toluene | Aromatic Hydrocarbon | Likely Soluble | A common solvent for Suzuki-Miyaura reactions.[9] |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Used as a solvent in a microwave-assisted Suzuki-Miyaura cross-coupling reaction.[10] |

Table 2: Inferred qualitative solubility of this compound in common organic solvents.

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a standardized experimental protocol should be followed. The "shake-flask" method is a widely recognized and reliable technique.[11]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., Toluene, THF, DMF)

-

Scintillation vials or screw-cap test tubes

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (PTFE or other solvent-compatible material)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a scintillation vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to run preliminary experiments to determine the time required to reach a solubility plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is recommended to use a syringe fitted with a solvent-compatible filter.

-

Immediately dilute the collected sample with a known volume of the solvent to prevent precipitation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of an Experimental Workflow

The choice of solvent is critical in synthetic applications of this compound. The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction, where the solubility of the reactants in the chosen solvent system is essential for reaction efficiency.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, this guide provides valuable inferred qualitative solubility information and a robust experimental protocol for its precise determination. The provided workflow for a Suzuki-Miyaura coupling reaction highlights the practical importance of solvent selection in the application of this versatile synthetic building block. It is anticipated that this technical guide will serve as a useful resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- 1. store.astm.org [store.astm.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C12H8BrI | CID 10904452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 105946-82-5 [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-4'-iodobiphenyl: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-4'-iodobiphenyl, a halogenated aromatic hydrocarbon of significant interest in organic synthesis, materials science, and pharmaceutical development. This document details the compound's discovery and history, its physicochemical properties, and various synthetic methodologies. Emphasis is placed on detailed experimental protocols for its preparation and its role as a versatile intermediate in the construction of complex molecular architectures, particularly in the synthesis of liquid crystals and as a precursor for active pharmaceutical ingredients.

Introduction

This compound is a key bifunctional organic compound featuring a biphenyl core substituted with a bromine atom on one phenyl ring and an iodine atom on the other, both at the para position.[1] This unique structure, with two different halogens, allows for selective and sequential functionalization through various cross-coupling reactions, making it a highly valuable building block in modern organic chemistry. Its rigid, rod-like structure is a desirable characteristic for the synthesis of liquid crystals and conjugated polymers for organic electronics.[2] Furthermore, the biphenyl moiety is a common scaffold in many biologically active compounds, positioning this compound as a crucial intermediate in medicinal chemistry and drug discovery.[3]

Discovery and History

This compound was first synthesized in the late 20th century, emerging from research focused on developing versatile intermediates for cross-coupling reactions to create complex organic molecules.[1] While a single definitive first synthesis is not prominently documented, its development is intrinsically linked to the advancements in synthetic methodologies like the Ullmann, Suzuki-Miyaura, and Buchwald-Hartwig reactions. The primary motivation for its synthesis was to create a building block with differential reactivity at its two halogenated ends, enabling chemists to perform selective carbon-carbon and carbon-heteroatom bond formations. This controlled, stepwise approach is crucial in the synthesis of complex polymers, liquid crystals, and pharmaceutical agents.[3]

Physicochemical and Spectral Properties

This compound is a white to off-white crystalline solid at room temperature and is generally odorless.[1] It exhibits low volatility and is sparingly soluble in water but soluble in common organic solvents.[1] Its stability under ambient conditions is good, though it may be sensitive to prolonged exposure to light.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 105946-82-5 | [4] |

| Molecular Formula | C₁₂H₈BrI | [4] |

| Molecular Weight | 359.00 g/mol | [5] |

| Appearance | White to off-white solid/crystalline powder | [4][6] |

| Melting Point | 175 - 179 °C | [4] |

| Purity (typical) | ≥ 98% (HPLC) | [6] |

| IUPAC Name | 1-bromo-4-(4-iodophenyl)benzene | [5] |

Table 2: Spectral Data for this compound

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | Spectral data is available but specific chemical shifts and multiplicities are not detailed in the searched literature. | [5] |

| ¹³C NMR | Spectral data is available but specific chemical shifts are not detailed in the searched literature. | [5] |

| Mass Spectrometry (GC-MS) | Spectral data available. | [5] |

| Infrared (IR) | Spectral data available. | [5] |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various methods. Two common approaches are detailed below.

Synthesis via Iodination of 4-Bromobiphenyl

A high-yield method for the preparation of this compound involves the direct iodination of 4-bromobiphenyl using an iodine-hydrogen peroxide system.

Reaction Scheme:

Figure 1: Synthesis of this compound via Iodination.

Experimental Protocol:

-

Materials:

-

4-Bromobiphenyl

-

Iodine (I₂)

-

Hydrogen Peroxide (H₂O₂) (25-30% solution)

-

Acetic Acid

-

Methanol (for recrystallization)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 4-bromobiphenyl (1.0 mol) and iodine (0.51-0.55 mol) in acetic acid.

-

With stirring, slowly add hydrogen peroxide (2.0-3.0 mol) dropwise to the mixture at room temperature, ensuring the temperature does not exceed 40-50 °C.

-

After the addition is complete, continue stirring for 3-4 hours.

-

Increase the reaction temperature to 50-60 °C and stir for an additional 3-5 hours.

-

Monitor the reaction for the absence of peroxide using starch-potassium iodide paper.

-

Upon completion, the crude product can be isolated by distillation to remove the acetic acid, followed by recrystallization from an organic solvent such as methanol to yield the purified this compound.

-

-

Expected Yield: 95-97%

Synthesis of this compound from 4-Bromobiphenyl and Iodine

This method provides another robust route to the target compound.

Experimental Protocol:

-

Materials:

-

4-Bromobiphenyl (201.6 mmol)

-

Iodine (90.6 mmol)

-

Disodium hydriodate (41.2 mmol)

-

Water

-

Acetic Acid

-

Sulfuric Acid

-

Methanol (for washing)

-

-

Procedure:

-

Under an argon atmosphere, add 4-bromobiphenyl, iodine, and disodium hydriodate to the reaction flask.

-

Add water, acetic acid, and sulfuric acid to the reaction mixture.

-

Heat the mixture to 65 °C and stir for 30 minutes.

-

Increase the temperature to 90 °C and continue stirring for 6 hours.

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the solid product.

-

Collect the solid by filtration and wash sequentially with water and methanol.

-

Dry the solid to obtain the final product.

-

-

Expected Yield: 93%

Applications in Research and Development

This compound is a cornerstone intermediate in several high-technology fields due to its unique structural and chemical properties.

Synthesis of Liquid Crystals

The rigid, rod-like structure of the biphenyl core makes this compound an excellent precursor for liquid crystal synthesis.[2][7] The para-substitution ensures a linear molecular geometry, which is crucial for the formation of liquid crystalline phases.[2] The differential reactivity of the bromine and iodine atoms allows for the sequential introduction of various terminal groups, which in turn allows for the fine-tuning of the mesophase behavior, transition temperatures, and electro-optical properties of the final liquid crystal molecules.[2] These tailored liquid crystals are vital for advanced display technologies.[7]

Figure 2: Logical workflow for the synthesis of liquid crystals.

Pharmaceutical Synthesis and Drug Discovery

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate for the synthesis of complex drug candidates and Active Pharmaceutical Ingredients (APIs).[3] The ability to selectively introduce different functional groups via cross-coupling reactions at the bromine and iodine positions allows medicinal chemists to systematically modify the structure of a lead compound to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.[3] While specific marketed drugs directly synthesized from this compound are not detailed in the public domain, its utility as a precursor for creating diverse biphenyl-containing molecules is well-established in pharmaceutical research.[8]

Organic Electronics and Materials Science

In the field of materials science, this compound is used as a monomer or co-monomer in polymerization reactions to produce conjugated polymers.[2] These materials often exhibit tailored electronic properties, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2] The biphenyl unit contributes to the rigidity and planarity of the polymer backbone, which can facilitate efficient charge transport.[2]

Key Synthetic Reactions: The Suzuki-Miyaura Coupling

The differential reactivity of the C-I and C-Br bonds in this compound is elegantly exploited in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond, allowing for selective functionalization at the iodinated position.

Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling.

This selectivity allows for a modular approach to synthesizing complex biaryl structures. First, a desired group (R) can be introduced at the 4'-position via a Suzuki-Miyaura coupling with an appropriate boronic acid. The remaining bromo-substituent can then be used in a subsequent cross-coupling reaction to introduce a second, different functional group.

Conclusion

This compound is a highly versatile and valuable synthetic intermediate. Its discovery and development have been driven by the need for sophisticated building blocks in organic synthesis. The differential reactivity of its two halogen atoms provides a powerful tool for the controlled and sequential construction of complex organic molecules. This has led to significant applications in the development of advanced materials, particularly liquid crystals for display technologies, and as a key precursor in the synthesis of novel pharmaceutical compounds. The detailed synthetic protocols and an understanding of its reactivity provide researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their respective fields.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C12H8BrI | CID 10904452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. H64355.22 [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Thermal Stability and Degradation of 4-Bromo-4'-iodobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-4'-iodobiphenyl is a halogenated aromatic hydrocarbon of significant interest in organic synthesis and materials science, particularly as a versatile intermediate for cross-coupling reactions. Its utility in the development of pharmaceuticals, liquid crystals, and organic electronics necessitates a thorough understanding of its thermal stability and degradation profile. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its physical characteristics and a discussion of its expected thermal behavior based on related compounds. Detailed, generalized experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are presented to facilitate further investigation. Additionally, a proposed thermal degradation pathway is outlined and visualized, offering insights into potential decomposition products and mechanisms.

Introduction

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in Table 1. The compound exists as a white to off-white solid at room temperature and is generally stable under ambient conditions, though it may be sensitive to prolonged exposure to light.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₈BrI |

| Molecular Weight | 359.00 g/mol |

| CAS Number | 105946-82-5 |

| Appearance | White to off-white solid |

| Melting Point | 175 - 179 °C |

| Boiling Point (Predicted) | 369.3 ± 25.0 °C |

| Solubility | Sparingly soluble in water |

| Storage Temperature | Room Temperature, keep in dark place, sealed in dry |

Thermal Analysis Data (Representative)

While specific experimental data for this compound is not publicly available, Table 2 presents representative thermal analysis data that one might expect based on the analysis of similar halogenated aromatic compounds. These values should be experimentally verified for accurate characterization.

Table 2: Representative Thermal Analysis Data for this compound

| Parameter | Analytical Technique | Representative Value | Notes |

| Onset of Decomposition (T_onset) | TGA | 250 - 350 °C | The temperature at which significant mass loss begins. The C-I bond is weaker than the C-Br bond and is expected to cleave first. |

| Temperature at Maximum Decomposition Rate (T_max) | TGA | 300 - 400 °C | The temperature at which the rate of mass loss is highest. |

| Residual Mass @ 600 °C | TGA | < 10% | In an inert atmosphere, significant volatilization and decomposition are expected. |

| Melting Endotherm (T_melt) | DSC | 175 - 179 °C | Corresponds to the known melting point of the compound. |

| Decomposition Exotherm/Endotherm | DSC | > 250 °C | The decomposition process can be either exothermic or endothermic, depending on the specific reactions occurring. |

Experimental Protocols

The following sections detail generalized experimental protocols for the thermal analysis of this compound. These protocols are based on standard methodologies for halogenated organic compounds and should be adapted as necessary for specific instrumentation and research questions.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the mass loss percentage against temperature. Determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and observe any other thermal transitions, such as decomposition, of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow against temperature. Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpies.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products of this compound upon thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis:

-

Pyrolysis Temperature: 600 °C (or a temperature determined from TGA to be in the decomposition range).

-

Pyrolysis Time: 10-20 seconds.

-

Atmosphere: Helium.

-

-

GC-MS Analysis:

-

GC Column: A non-polar or medium-polarity column suitable for separating aromatic compounds (e.g., DB-5ms).

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Carrier Gas: Helium.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Proposed Thermal Degradation Pathway

In the absence of specific experimental data, a plausible thermal degradation pathway for this compound can be proposed based on the known chemistry of halogenated aromatic compounds. The primary degradation events are expected to be the homolytic cleavage of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond and will therefore be the first to break upon heating. This initial cleavage will generate a bromo-biphenyl radical and an iodine radical.

Subsequent reactions could involve:

-

Hydrogen Abstraction: The bromo-biphenyl radical can abstract a hydrogen atom from other molecules to form 4-bromobiphenyl.

-

Secondary Cleavage: At higher temperatures, the C-Br bond in the bromo-biphenyl radical or 4-bromobiphenyl can also cleave, leading to a biphenyl radical and a bromine radical.

-

Radical Recombination: The various radical species generated can recombine to form a variety of products, including biphenyl, polybrominated biphenyls, polyiodinated biphenyls, and mixed bromo-iodo biphenyls.

-

Cyclization: Under certain conditions, intramolecular cyclization of radical intermediates could potentially lead to the formation of more toxic compounds such as brominated or iodinated dibenzofurans, particularly if oxygen is present.

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability and degradation of this compound, tailored for researchers, scientists, and drug development professionals. While specific experimental thermal analysis data for this compound remains to be published, the provided physicochemical properties, representative thermal data, detailed experimental protocols, and a proposed degradation pathway offer a solid foundation for further investigation. The methodologies for TGA, DSC, and Py-GC-MS outlined herein can be employed to obtain precise quantitative data, which is essential for the safe and effective application of this compound in various fields. The proposed degradation pathway highlights the potential for the formation of various byproducts, emphasizing the need for careful control of thermal conditions in processes involving this compound. Further research is encouraged to validate the proposed pathway and to fully characterize the thermal behavior of this important synthetic intermediate.

Electronic Properties of Halogenated Biphenyl Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated biphenyls, a class of organic compounds characterized by a biphenyl scaffold substituted with one or more halogen atoms, have garnered significant attention across various scientific disciplines. Their unique electronic properties, governed by the nature, number, and position of the halogen substituents, are pivotal to their application in materials science, particularly in the development of organic electronic materials such as Organic Light-Emitting Diodes (OLEDs), and their biological activity, including their role as environmental contaminants and potential therapeutic agents.[1] This guide provides a comprehensive overview of the core electronic properties of these derivatives, details the experimental and computational methodologies used for their characterization, and presents key quantitative data to aid in research and development.

The electronic structure of biphenyl derivatives is fundamentally influenced by the interplay between the two phenyl rings. The degree of planarity between these rings, which is largely dictated by the steric hindrance imposed by ortho-substituents, affects the extent of π-electron delocalization.[2] Halogen substitution further modulates these properties through inductive and resonance effects, impacting the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the ionization potential (IP), and the electron affinity (EA).[3] Understanding these relationships is crucial for designing molecules with tailored electronic characteristics for specific applications.

Data Presentation: Electronic Properties

The following tables summarize key electronic properties of selected halogenated biphenyl derivatives, including ionization potential, electron affinity, and the HOMO-LUMO energy gap. These parameters are critical in predicting the charge transport capabilities, reactivity, and optical properties of these molecules.

Table 1: Electron Affinity of Selected Chlorinated Biphenyls [4]

| Compound | Electron Affinity (eV) |

| 4-Chlorobiphenyl | 0.45 |

| 4,4'-Dichlorobiphenyl | 0.65 |

| 2,4,5-Trichlorobiphenyl | 0.78 |

| 2,2',5,5'-Tetrachlorobiphenyl | 0.70 |

| 3,3',4,4'-Tetrachlorobiphenyl | 0.92 |

| 2,3,4,5,6-Pentachlorobiphenyl | 1.05 |

| Decachlorobiphenyl | 1.30 |

Note: Values were determined from reduction potentials.[4]

Table 2: Calculated HOMO-LUMO Gaps of Polychlorinated Biphenyl (PCB) Congeners [5]

The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For all 209 PCB congeners, the calculated HOMO-LUMO gaps vary based on the number and position of chlorine atoms. Notably, coplanar PCBs, which are of significant toxicological concern, tend to have smaller HOMO-LUMO gaps.[5] A threshold of 4.87 eV has been suggested to differentiate between dioxin-like PCBs (lower gap) and non-dioxin-like PCBs (higher gap).[5]

| Number of Ortho-Chlorines | Average HOMO-LUMO Gap (eV) (Approximate) |

| 0 (Coplanar) | ~4.7 |

| 1 | ~4.9 |

| 2 | ~5.0 |

| 3 | ~5.1 |

| 4 | ~5.2 |

Note: These are average values derived from the graphical representation of calculated data for all 209 congeners.[5]

Experimental Protocols

The characterization of the electronic properties of halogenated biphenyl derivatives relies on a combination of synthetic and analytical techniques. The following sections detail the methodologies for key experiments.

Synthesis of Halogenated Biphenyl Derivatives: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely employed method for the synthesis of biaryl compounds, including halogenated biphenyl derivatives.[4][6] It involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid in the presence of a base.

Materials:

-

Aryl halide (e.g., bromo-, iodo-, or chloro-substituted benzene derivative)

-

Arylboronic acid (e.g., substituted phenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (if required, e.g., SPhos)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, or a mixture like ethanol/water)

-

Inert gas (Nitrogen or Argon)

-

Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (0.5-5 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent to the reaction flask via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can range from a few hours to 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired halogenated biphenyl derivative.

Determination of Redox Potentials: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound and can be used to estimate the HOMO and LUMO energy levels.[7][8]

Materials:

-

Halogenated biphenyl derivative

-

Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon, platinum)

-

Reference electrode (e.g., Ag/AgCl, saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry.

-

Solution Preparation: Prepare a solution of the halogenated biphenyl derivative (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cell Assembly: Assemble the three-electrode cell with the electrodes immersed in the sample solution.

-

Data Acquisition: Using the potentiostat, apply a potential waveform that scans linearly from an initial potential to a switching potential and then back to the initial potential. The scan rate can be varied (e.g., 20-200 mV/s).

-

Data Analysis: The resulting plot of current versus potential (voltammogram) will show peaks corresponding to the oxidation and reduction of the analyte. The peak potentials can be used to determine the formal reduction potential (E°). The onset of the oxidation and reduction peaks can be used to estimate the HOMO and LUMO energy levels, respectively, often by referencing to an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).

Optical Properties and HOMO-LUMO Gap Estimation: UV-Visible Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule and can be used to estimate the optical HOMO-LUMO gap.[10][11]

Materials:

-

Halogenated biphenyl derivative

-

UV-transparent solvent (e.g., cyclohexane, ethanol, dichloromethane)

-

Quartz cuvettes

-

UV-Visible spectrophotometer

-

Solution Preparation: Prepare a dilute solution of the halogenated biphenyl derivative in the chosen UV-transparent solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the wavelength of maximum absorption (λ_max).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for the recommended time.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the sample beam path.

-

Spectrum Acquisition: Scan the absorbance of the sample over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: The resulting UV-Visible spectrum will show absorption bands corresponding to electronic transitions. The onset of the lowest energy absorption band (the absorption edge, λ_onset) can be used to estimate the optical HOMO-LUMO gap (E_g) using the following equation: E_g (eV) = 1240 / λ_onset (nm)

Computational Methodologies

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules.[3][14]

General Procedure for DFT Calculations:

-

Structure Optimization: The geometry of the halogenated biphenyl derivative is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[3]

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it corresponds to a true energy minimum (no imaginary frequencies).

-

Property Calculation: Once the optimized geometry is obtained, various electronic properties can be calculated, including:

-

HOMO and LUMO energies: These are direct outputs of the calculation.

-

Ionization Potential (IP): Can be estimated using Koopmans' theorem (IP ≈ -E_HOMO) or more accurately by calculating the energy difference between the neutral molecule and its cation (ΔSCF method).

-

Electron Affinity (EA): Can be estimated using Koopmans' theorem (EA ≈ -E_LUMO) or more accurately by calculating the energy difference between the neutral molecule and its anion (ΔSCF method).

-

Molecular Electrostatic Potential (MEP): Provides a map of the charge distribution on the molecule, indicating regions susceptible to electrophilic or nucleophilic attack.

-

Software:

Commonly used software packages for DFT calculations include Gaussian, ORCA, and Q-Chem.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. ossila.com [ossila.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. eu-opensci.org [eu-opensci.org]

- 14. oaji.net [oaji.net]

The Halogen Dance: A Technical Guide to the Reactivity of C-Br vs. C-I Bonds in Aryl Halides for Cross-Coupling Reactions

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The choice of aryl halide is a critical decision in the strategic design of cross-coupling reactions, profoundly influencing reaction efficiency, catalyst selection, and overall synthetic feasibility. This guide provides a comprehensive technical analysis of the comparative reactivity of carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in aryl halides, offering a data-driven resource for optimizing palladium-catalyzed transformations.

The Fundamental Basis of Reactivity: Bond Dissociation Energy

The inherent reactivity difference between aryl iodides and aryl bromides is fundamentally governed by the strength of the carbon-halogen bond. The carbon-iodine bond is significantly weaker and longer than the carbon-bromine bond, resulting in a lower bond dissociation energy (BDE). This lower energy barrier for C-I bond cleavage directly translates to a faster rate of oxidative addition, which is often the rate-determining step in many cross-coupling catalytic cycles.

The general trend for bond dissociation energies in aryl halides is C-I < C-Br < C-Cl < C-F. This trend underscores the higher reactivity of aryl iodides in reactions where the C-X bond is cleaved.

Table 1: Bond Dissociation Energies (BDE) of C-X Bonds in Phenyl Halides

| Bond Type | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |

| C-I in Phenyl Iodide | 64[1] | 213[2] |

| C-Br in Phenyl Bromide | 79[1] | 285[2] |

| C-Cl in Phenyl Chloride | 95[1] | 327[2] |

Note: Values can vary slightly depending on the experimental or computational method used.

Quantitative Comparison of Reactivity in Key Cross-Coupling Reactions

The superior reactivity of aryl iodides is not merely theoretical but is borne out in numerous experimental studies across the most common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

In the formation of carbon-carbon bonds via Suzuki-Miyaura coupling, aryl iodides consistently outperform aryl bromides, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, under certain conditions, such as low temperatures with triphenylphosphine as a ligand, aryl iodides can exhibit surprisingly poor reactivity compared to their bromo counterparts.[3]

Table 2: Comparative Yields in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Aryl Halide | Catalyst System | Conditions | Yield (%) | Reference |

| 4-Iodoanisole | Pd/C, K₂CO₃, DMF | Microwave, reflux | 92 | [4] |

| 4-Bromoanisole | Pd/RHA, Ethanol | 100 °C, 24 h | High Yield | [5] |

| p-Iodotoluene | [Pd(PPh₃)₄], Na₂CO₃, n-PrOH/H₂O | 50 °C | Low Yield | [3] |

| p-Bromotoluene | [Pd(PPh₃)₄], Na₂CO₃, n-PrOH/H₂O | 50 °C | High Yield | [3] |

Heck Reaction

The Heck reaction, which forms a new C-C bond between an aryl halide and an alkene, also demonstrates the enhanced reactivity of aryl iodides. Kinetic studies have shown that for aryl iodides, the rate-determining step can be the dissociation of a C-H bond, whereas for aryl bromides, it can be the slow dissolution of palladium aggregates.[6]

Table 3: Comparative Reactivity in the Heck Reaction

| Aryl Halide | Alkene | Catalyst System | Conditions | Outcome | Reference |

| Aryl Iodide | Methyl Acrylate | Pd(0)/Phosphine | Varies | Rate weakly dependent on aryl iodide concentration | [6] |

| Aryl Bromide | Styrene | PdCl₂, NaOAc/HCOONa, DMF | 140 °C | Rate determined by slow dissolution of palladium | [6] |

Buchwald-Hartwig Amination

While the general reactivity trend often holds, the Buchwald-Hartwig amination presents a more nuanced scenario. Aryl iodides can sometimes be challenging substrates due to the formation of unreactive palladium-iodide bridged dimers, which can inhibit the catalytic cycle.[7] In some cases, this can lead to a reversal of the expected reactivity order, with aryl bromides showing superior performance.

Table 4: General Reactivity Order in Buchwald-Hartwig Amination

| Reactivity Order | Reason | Reference |

| Ar-Br > Ar-Cl > Ar-I | Formation of inhibitory Pd-I species |

Mechanistic Considerations and Visualization

The catalytic cycles of these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination. The nature of the halogen on the aryl halide primarily impacts the initial oxidative addition step.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Generalized Catalytic Cycle for Heck Reaction

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Detailed Experimental Protocols

The following protocols provide a framework for comparing the reactivity of an aryl bromide and an aryl iodide in a Suzuki-Miyaura coupling reaction. These can be adapted for Heck and Buchwald-Hartwig reactions with appropriate modifications to the nucleophile and base.

Comparative Suzuki-Miyaura Coupling of 4-Bromoanisole and 4-Iodoanisole

Objective: To compare the reaction rate and final yield for the coupling of 4-bromoanisole and 4-iodoanisole with phenylboronic acid.

Materials:

-

4-Bromoanisole

-

4-Iodoanisole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Internal standard (e.g., dodecane) for GC analysis

Experimental Workflow:

Procedure:

-

Reaction Setup: In two separate flame-dried Schlenk flasks under an inert atmosphere (e.g., argon), prepare the following reaction mixtures:

-

Flask 1: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

-

Flask 2: 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

-

-

Solvent Addition: To each flask, add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Reaction: Place both flasks in a preheated oil bath at 80 °C and stir vigorously.

-

Monitoring: At specified time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate containing an internal standard, and analyze by GC to determine the conversion of the starting material and the formation of the product.

-

Work-up: After the reaction is complete (as determined by GC analysis or a set time), cool the reaction mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product by ¹H and ¹³C NMR spectroscopy and determine the final isolated yield.

Conclusion and Strategic Recommendations

The choice between an aryl bromide and an aryl iodide is a strategic decision that depends on a balance of reactivity, cost, and the specific demands of the synthesis.

-

Aryl iodides are the substrates of choice when high reactivity is paramount, allowing for milder conditions, lower catalyst loadings, and faster reaction times. They are particularly advantageous in complex syntheses where preserving sensitive functional groups is crucial.

-

Aryl bromides offer a cost-effective alternative and are often sufficiently reactive for many applications, especially with modern, highly active catalyst systems. In cases like the Buchwald-Hartwig amination, they may even provide superior results due to the avoidance of catalyst inhibition.

A thorough understanding of the principles outlined in this guide will empower researchers and drug development professionals to make informed decisions in the selection of aryl halides, leading to more efficient and robust synthetic strategies.

References

- 1. Bond Energies [www2.chemistry.msu.edu]

- 2. quora.com [quora.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Methodological & Application

Application Notes and Protocols for Selective Suzuki Coupling with 4-Bromo-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4'-iodobiphenyl is a highly versatile building block in organic synthesis, particularly for the construction of complex, unsymmetrical biaryl and polyaryl systems. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The C-I bond, being weaker, undergoes oxidative addition to a palladium(0) catalyst more readily than the C-Br bond. This inherent reactivity difference allows for the selective formation of a carbon-carbon bond at the 4'-position (formerly the iodo-position), while leaving the bromo group at the 4-position available for subsequent transformations. This chemoselectivity is crucial for the efficient, stepwise synthesis of elaborate molecular architectures found in pharmaceuticals, organic electronics, and advanced materials.[1]

These application notes provide detailed protocols and quantitative data for achieving selective mono-Suzuki coupling on dihalogenated substrates, using this compound as a key example. The provided methodologies are designed to guide researchers in optimizing reaction conditions to maximize the yield of the desired mono-arylated product.

Principle of Selectivity

The selective Suzuki coupling of this compound is governed by the relative bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more reactive towards the rate-determining oxidative addition step in the Suzuki-Miyaura catalytic cycle.[2] By carefully controlling reaction parameters such as temperature, catalyst system (palladium precursor and ligand), base, and solvent, the reaction can be directed to occur exclusively at the more reactive C-I bond. Milder reaction conditions, such as lower temperatures, often favor the selective mono-arylation at the iodine position.[3]

Data Presentation

The following tables summarize representative quantitative data for the selective Suzuki-Miyaura coupling of a close analog, 1-bromo-4-iodobenzene, which demonstrates the principles applicable to this compound. The data highlights the influence of reaction conditions on product distribution and selectivity.

Table 1: Influence of Temperature on the Selectivity of Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene with Phenylboronic Acid. [3]

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | 1-Bromo-4-iodobenzene (%) | 4-Bromo-1,1'-biphenyl (%) | 1,1':4',1''-Terphenyl (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 0 | 24 | 21 | 58 | 21 |

| 2 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 25 | 12 | 5 | 85 | 10 |

| 3 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 0 | 15 | 85 |

Note: This data for 1-bromo-4-iodobenzene is illustrative of the selectivity achievable with this compound under similar conditions.

Table 2: Reagents for Selective Mono-Suzuki Coupling.

| Reagent | Purpose | Typical Amount (equivalents) | Notes |

| This compound | Starting Material | 1.0 | Limiting reagent. |

| Arylboronic Acid | Coupling Partner | 1.0 - 1.2 | A slight excess can be used to drive the reaction to completion. |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.01 - 0.05 (1-5 mol%) | The choice of catalyst and ligand can influence selectivity. |

| Base (e.g., K₂CO₃, K₃PO₄) | Activates boronic acid | 2.0 - 3.0 | The choice of base can affect reaction rate and selectivity. |

| Solvent System | Reaction Medium | - | Degassed solvents are crucial to prevent catalyst deactivation. |

Experimental Protocols

The following protocols provide a general framework for performing a selective mono-Suzuki coupling reaction on this compound at the iodo-position. Optimization of specific parameters may be necessary for different arylboronic acids.

Protocol 1: Selective Mono-Arylation of this compound

This protocol is designed to favor the selective reaction at the C-I bond to yield a 4-bromo-4'-aryl-1,1'-biphenyl.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.0-1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the reaction flask via syringe.

-

Reaction: Stir the reaction mixture at a controlled temperature. To favor mono-arylation at the iodine position, a lower temperature (e.g., 0-25 °C) is recommended.[3]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed or the desired level of conversion is reached.

-

Workup: Upon completion, quench the reaction with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-bromo-4'-aryl-1,1'-biphenyl.

Protocol 2: Subsequent Suzuki Coupling at the Bromine Position

The 4-bromo-4'-aryl-1,1'-biphenyl product from Protocol 1 can be used in a second Suzuki coupling reaction to synthesize an unsymmetrical terphenyl derivative.

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add the purified 4-bromo-4'-aryl-1,1'-biphenyl (1.0 equiv) from Protocol 1, the second arylboronic acid (1.2 equiv), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 equiv).

-

Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

-

Catalyst Addition: Add a palladium catalyst, for example, Palladium(II) acetate (0.02 equiv) and a suitable phosphine ligand like SPhos (0.04 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

-

Reaction: Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) and stir under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup and Purification: Follow the workup and purification procedures as described in Protocol 1 to isolate the final unsymmetrical terphenyl product.

Mandatory Visualizations

Caption: Catalytic cycle for the selective Suzuki coupling at the C-I bond.

Caption: Experimental workflow for selective mono-arylation.

Caption: Key factors for achieving high selectivity.

References

Application Notes and Protocols for the Regioselective Sonogashira Coupling of 4-Bromo-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and tolerates a wide variety of functional groups.[1] These features make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] The substrate 4-bromo-4'-iodobiphenyl is a particularly useful building block due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the general trend: I > Br >> Cl.[3] This chemoselectivity allows for the selective alkynylation at the more reactive carbon-iodine (C-I) bond, leaving the carbon-bromine (C-Br) bond intact for subsequent transformations. This stepwise functionalization is highly advantageous in the synthesis of complex molecular scaffolds.

Reaction Principle and Regioselectivity